molecular formula C26H22N2O5S B284938 3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid

3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid

Cat. No. B284938
M. Wt: 474.5 g/mol
InChI Key: ZJFMJJAFJBWEIO-SLMZUGIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid, also known as OTS964, is a small molecule inhibitor that has shown promise in cancer research. It was first synthesized in 2013 and has since been the subject of numerous studies investigating its potential as an anti-cancer agent. In

Mechanism of Action

3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid works by inhibiting the activity of the TTK kinase, which is essential for proper cell division. The TTK kinase is overexpressed in many cancer cells, making it an attractive target for cancer therapy. 3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid binds to the ATP binding site of TTK, preventing its activity and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid has been shown to have potent anti-cancer effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid has been shown to inhibit tumor growth in mouse xenograft models. 3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well-understood. 3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid has also been shown to be effective against a variety of cancer cell lines, making it a versatile tool for cancer research.
However, there are also limitations to using 3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid in lab experiments. It is a potent inhibitor of TTK, which may limit its specificity for cancer cells. In addition, 3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for research on 3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid. One area of interest is the development of more specific TTK inhibitors that can target cancer cells more effectively. Another area of research is the combination of 3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid with other anti-cancer agents to enhance its efficacy. Additionally, the use of 3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid in combination with immunotherapy is an area of active investigation. Finally, the development of 3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid analogs with improved pharmacological properties is also an area of interest.

Synthesis Methods

3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid is synthesized through a multistep process involving the reaction of 2-nitronaphthalene with sulfonamide, followed by addition of benzoic acid and trimethylphenylamine. The resulting compound is then subjected to various purification techniques to yield the final product. The synthesis of 3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid is complex and requires a high degree of skill and expertise in organic chemistry.

Scientific Research Applications

3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of the serine/threonine kinase, TTK, which is involved in cell division. TTK inhibition results in the activation of the spindle assembly checkpoint, leading to cell cycle arrest and apoptosis in cancer cells. 3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid has been shown to be effective against a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer.

properties

Molecular Formula

C26H22N2O5S

Molecular Weight

474.5 g/mol

IUPAC Name

3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid

InChI

InChI=1S/C26H22N2O5S/c1-15-11-17(3)24(12-16(15)2)34(32,33)28-22-14-23(25(29)21-10-5-4-9-20(21)22)27-19-8-6-7-18(13-19)26(30)31/h4-14,27H,1-3H3,(H,30,31)/b28-22-

InChI Key

ZJFMJJAFJBWEIO-SLMZUGIISA-N

Isomeric SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC(=C4)C(=O)O)C

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC(=C4)C(=O)O)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC(=C4)C(=O)O)C

Origin of Product

United States

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